molecular formula C7H8N2O B13964826 4-Ethynyl-1-methyl-1H-pyrazole-5-methanol CAS No. 87375-40-4

4-Ethynyl-1-methyl-1H-pyrazole-5-methanol

Cat. No.: B13964826
CAS No.: 87375-40-4
M. Wt: 136.15 g/mol
InChI Key: FGSWKUYXQJZZRN-UHFFFAOYSA-N
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Description

4-Ethynyl-1-methyl-1H-pyrazole-5-methanol is a heterocyclic compound with the molecular formula C6H6N2. It is a derivative of pyrazole, a five-membered ring structure containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-1-methyl-1H-pyrazole-5-methanol typically involves the cyclization of acetylenic ketones with hydrazines. One common method is the reaction of 1-methyl-4-(trifluoromethyl)pyrazole with ethynylmagnesium bromide under anhydrous conditions . The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1-methyl-1H-pyrazole-5-methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethynyl-1-methyl-1H-pyrazole-5-methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethynyl-1-methyl-1H-pyrazole-5-methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. Additionally, the compound’s ability to undergo tautomerism can influence its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethynyl-1-methyl-1H-pyrazole-5-methanol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

87375-40-4

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

(4-ethynyl-2-methylpyrazol-3-yl)methanol

InChI

InChI=1S/C7H8N2O/c1-3-6-4-8-9(2)7(6)5-10/h1,4,10H,5H2,2H3

InChI Key

FGSWKUYXQJZZRN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C#C)CO

Origin of Product

United States

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